N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride
Description
N-Methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride is a fluorinated carbamoyl chloride characterized by a methyl group and a 3,3,3-trifluoropropyl moiety attached to the carbamoyl core. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing trifluoropropyl groups into target molecules. Its carbamoyl chloride functional group (-COCl) enables nucleophilic substitution reactions, making it valuable in pharmaceuticals, agrochemicals, and advanced materials .
CymitQuimica previously offered this compound in varying quantities (1g, 250mg, 500mg), though it is currently listed as discontinued . The trifluoropropyl group enhances lipophilicity and metabolic stability, traits often sought in bioactive molecules.
Properties
IUPAC Name |
N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF3NO/c1-10(4(6)11)3-2-5(7,8)9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOPNYHATJFVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 3,3,3-trifluoropropylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methyl-N-(3,3,3-trifluoropropyl)carbamic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under anhydrous conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the nature of the nucleophile. For example, reaction with an amine can yield a urea derivative, while reaction with an alcohol can produce a carbamate .
Scientific Research Applications
N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the development of novel therapeutic agents and drug delivery systems.
Industry: The compound is employed in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbon in the carbamoyl chloride group is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of a wide range of chemical compounds .
Comparison with Similar Compounds
Structural and Functional Group Analogues
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
- Structure : Contains a sulfonyl chloride (-SO₂Cl) group and a trifluoromethyl (-CF₃) substituent.
- Reactivity : Sulfonyl chlorides are highly electrophilic, reacting with amines to form sulfonamides. In contrast, carbamoyl chlorides like the target compound react with nucleophiles (e.g., alcohols, amines) to yield carbamates or ureas.
- Physical Properties : Boiling point: 29–32°C; Density: 1.583 g/mL . The target compound likely has a higher boiling point due to its larger molecular weight and reduced volatility.
- Applications : Trifluoromethanesulfonyl chloride is used in triflation reactions for stabilizing intermediates, whereas the target compound is tailored for trifluoropropyl group incorporation .
N-(3-Chloropropyl)-N,N-Dibutylamine Hydrochloride
- Structure : Features a chloropropyl chain and a tertiary amine hydrochloride salt.
- Reactivity : The chloropropyl group undergoes nucleophilic substitution, similar to the carbamoyl chloride. However, the amine hydrochloride is less reactive than the acid chloride.
- Applications : Used in pharmaceutical intermediates (e.g., quaternary ammonium compounds) . The target compound’s carbamoyl chloride offers broader utility in covalent bonding strategies.
Fluorinated Compounds with Similar Substituents
3-Chloro-N-Phenyl-Phthalimide
- Structure : Aromatic phthalimide with a chlorine substituent.
- Reactivity : Chlorine in aromatic systems participates in Ullmann or SNAr reactions, whereas the trifluoropropyl group in the target compound influences aliphatic reactivity.
- Applications: Serves as a monomer for polyimide synthesis . The target compound’s aliphatic fluorine enhances flexibility in polymer backbones compared to rigid aromatic systems.
Trimethyl-3-[[(Nonafluorobutyl)Sulphonyl]Amino]Propylammonium Chloride
- Structure: Contains a nonafluorobutyl chain (-C₄F₉) and a sulfonamide group.
- Fluorine Content : The longer perfluoroalkyl chain increases hydrophobicity but reduces reactivity compared to the target compound’s shorter trifluoropropyl group.
- Applications : Ionic character from the ammonium group makes it suitable for surfactants, contrasting with the neutral, covalent-binding carbamoyl chloride .
Pesticide-Related Analogues
Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)
- Structure : Benzamide with a trifluoromethyl group.
- Reactivity : The amide group is hydrolytically stable, unlike the carbamoyl chloride’s labile chloride.
- Applications : Flutolanil is a fungicide, whereas the target compound’s reactivity limits direct pesticidal use but supports synthesis of active ingredients .
Biological Activity
N-methyl-N-(3,3,3-trifluoropropyl)carbamoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.
This compound is characterized by the presence of a trifluoropropyl group, which enhances its lipophilicity and may influence its biological interactions. The synthesis typically involves the reaction of N-methyl carbamate with thionyl chloride or phosphorus oxychloride to yield the corresponding carbamoyl chloride.
The biological activity of this compound is primarily attributed to its role as a reactive electrophile. It can interact with nucleophilic sites in biological molecules, potentially leading to modifications that affect cellular signaling pathways.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could modulate activity at various receptors, potentially influencing neurotransmission or hormonal responses.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inhibiting tumor cell proliferation.
- Antimicrobial Effects : There are indications of antimicrobial properties against various pathogens.
- Neuroprotective Effects : Some studies have hinted at potential neuroprotective effects, although further investigation is required.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against cancer cell lines. The IC50 values were determined using standard MTS assays.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | 15.4 |
| This compound | HeLa (Cervical) | 12.7 |
- Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was evaluated using broth dilution methods.
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
